
IQ-sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IQ-sulfamate, also known as 2-amino-3-methylimidazo[4,5-f]quinoline sulfamate, is a metabolite of the heterocyclic amine carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline. This compound is formed during the cooking of meat, poultry, and fish at high temperatures. This compound is of significant interest due to its role in the metabolism and detoxification of heterocyclic amines, which are known to be potential carcinogens.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IQ-sulfamate involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with sulfamic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dimethyl sulfoxide or water. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps to deprotonate the sulfamic acid and promote the formation of the sulfamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
IQ-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
IQ-sulfamate has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of heterocyclic amines.
Biology: Investigated for its role in the detoxification pathways of carcinogens.
Industry: Utilized in the development of analytical methods for detecting and quantifying heterocyclic amines in food products.
Wirkmechanismus
IQ-sulfamate exerts its effects primarily through its role in the metabolism of heterocyclic amines. The compound is formed as a result of the sulfation of 2-amino-3-methylimidazo[4,5-f]quinoline, which is catalyzed by sulfotransferase enzymes. This process converts the parent compound into a more water-soluble form, facilitating its excretion from the body. The sulfamate group enhances the compound’s solubility and reduces its potential to form DNA adducts, thereby decreasing its carcinogenicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-methylimidazo[4,5-f]quinoline: The parent compound from which IQ-sulfamate is derived.
N-glucuronide derivatives: Other metabolites formed during the detoxification of heterocyclic amines.
Sulfonate derivatives: Oxidized forms of this compound.
Uniqueness
This compound is unique due to its specific role in the detoxification of 2-amino-3-methylimidazo[4,5-f]quinoline. Unlike other metabolites, the sulfamate group provides distinct chemical properties that enhance the compound’s solubility and reduce its carcinogenic potential. This makes this compound a valuable compound for studying the metabolism and detoxification pathways of heterocyclic amines.
Eigenschaften
CAS-Nummer |
109881-21-2 |
|---|---|
Molekularformel |
C11H10N4O3S |
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
(3-methylimidazo[4,5-f]quinolin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H10N4O3S/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-19(16,17)18/h2-6H,1H3,(H,13,14)(H,16,17,18) |
InChI-Schlüssel |
BKYOGJCIJPRNHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


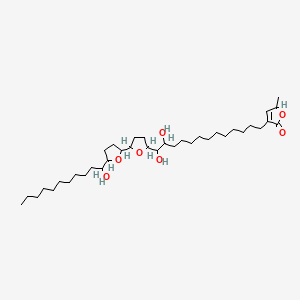
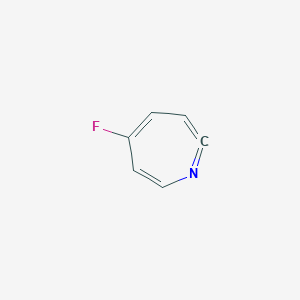
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
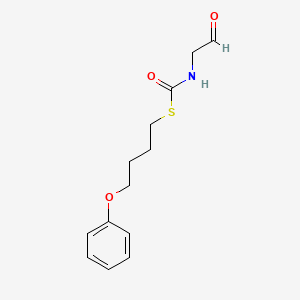
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
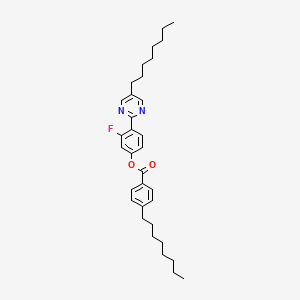
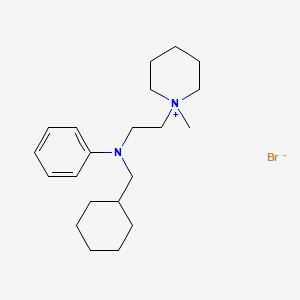



![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
